molecular formula C8H9N3 B13030362 3,4-Dimethyl-3h-imidazo[4,5-c]pyridine

3,4-Dimethyl-3h-imidazo[4,5-c]pyridine

Cat. No.: B13030362
M. Wt: 147.18 g/mol
InChI Key: GEUXVNZAOGFVCE-UHFFFAOYSA-N
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Description

3,4-Dimethyl-3h-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3,4-Dimethyl-3h-imidazo[4,5-c]pyridine involves the reaction of pyridine-3,4-diamine with N,N-dimethylformamide (DMF) in the presence of hexamethyldisilazane (HMDS) as a reagent . This method is operationally simple and complies with green chemistry principles, as it does not use toxic solvents, transition metals, or strong acids.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-3h-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: It can undergo substitution reactions, particularly at the methyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3,4-Dimethyl-3h-imidazo[4,5-c]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-3h-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethyl-3h-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern and the resulting electronic and steric properties. These characteristics make it a valuable scaffold for designing new compounds with desired biological activities.

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

3,4-dimethylimidazo[4,5-c]pyridine

InChI

InChI=1S/C8H9N3/c1-6-8-7(3-4-9-6)10-5-11(8)2/h3-5H,1-2H3

InChI Key

GEUXVNZAOGFVCE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1N(C=N2)C

Origin of Product

United States

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